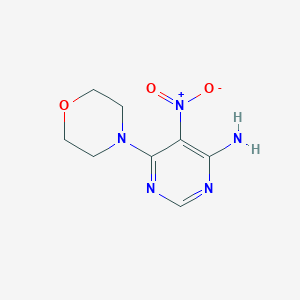

6-morpholino-5-nitropyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-morpholin-4-yl-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3/c9-7-6(13(14)15)8(11-5-10-7)12-1-3-16-4-2-12/h5H,1-4H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKWFVUPJOATMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284922 | |

| Record name | 6-(morpholin-4-yl)-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24957-88-8 | |

| Record name | NSC39846 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(morpholin-4-yl)-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Morpholino 5 Nitropyrimidin 4 Amine and Its Analogs

Established Synthetic Routes to Pyrimidine (B1678525) Scaffolds with Morpholine (B109124) and Nitro Substitution

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Pyrimidines

A cornerstone in the synthesis of substituted pyrimidines is the nucleophilic aromatic substitution (SNAr) reaction. researchgate.netnih.gov This method is particularly effective for halogenated pyrimidines, where the electron-withdrawing nature of the pyrimidine ring and additional substituents facilitate the displacement of halide ions by nucleophiles. researchgate.netyoutube.com The reaction of heteroaryl chlorides, including those in the pyrimidine series, with amines can proceed readily. researchgate.net

In the context of synthesizing morpholine-substituted pyrimidines, morpholine acts as the nucleophile, attacking the electron-deficient carbon atom of the halogenated pyrimidine. The presence of a nitro group, a strong electron-withdrawing group, further activates the pyrimidine ring towards nucleophilic attack, making the SNAr reaction a highly favorable and widely employed strategy. The substitution pattern on the pyrimidine ring can be controlled by the reaction conditions and the nature of the starting materials. researchgate.net

Role of 4,6-Dichloro-5-nitropyrimidine (B16160) and Related Halopyrimidines as Key Precursors

Among the various halogenated pyrimidines, 4,6-dichloro-5-nitropyrimidine stands out as a critical precursor in the synthesis of 6-morpholino-5-nitropyrimidin-4-amine and its analogs. chemicalbook.com This versatile intermediate can be synthesized from 4,6-dihydroxy-5-nitropyrimidine (B14392) by reaction with phosphorus oxychloride. chemicalbook.com Another related key precursor is 2-amino-4,6-dichloro-5-nitropyrimidine, which is instrumental in preparing nitropyrimidines that act as inactivators of the DNA repair protein MGMT. researchgate.netlookchem.com

The two chlorine atoms at the C4 and C6 positions of 4,6-dichloro-5-nitropyrimidine exhibit different reactivities, allowing for selective and sequential substitution. This differential reactivity is crucial for introducing different substituents at these positions, a key aspect in generating diverse pyrimidine derivatives.

A related precursor, 4,6-dichloro-2-methylthio-5-nitropyrimidine, can be synthesized from diethyl malonate through a four-step process involving nitration, cyclization with thiourea, methylation, and finally chlorination with phosphorus oxychloride. google.com

Sequential Substitution Reactions in Pyrimidine Functionalization

The ability to perform sequential substitution reactions is a powerful tool in the functionalization of pyrimidine rings. researchgate.net Starting with a di-halogenated precursor like 4,6-dichloro-5-nitropyrimidine, one halogen can be selectively replaced with a nucleophile under a specific set of conditions, followed by the replacement of the second halogen with a different nucleophile under different conditions.

For the synthesis of this compound, a typical strategy involves the initial reaction of 4,6-dichloro-5-nitropyrimidine with morpholine. This is followed by a second substitution reaction where the remaining chlorine atom is replaced by an amino group. The order of these substitution steps can be controlled to achieve the desired isomer. The synthesis of 2-amino-6-aryloxy-5-nitropyrimidines has been achieved through the successive substitution of the two chlorine atoms of 2-amino-4,6-dichloro-5-nitropyrimidine. researchgate.net

Advanced Synthetic Approaches and Methodological Innovations

One-Pot Reaction Sequences in the Synthesis of Substituted Pyrimidinamines

In an effort to improve efficiency and sustainability, one-pot synthesis has emerged as a valuable strategy in organic chemistry. nih.govyoutube.com This approach allows for multiple reaction steps to be carried out in a single reaction vessel, avoiding the need for isolation and purification of intermediates, which saves time and reduces chemical waste. nih.govyoutube.com One-pot, three-component reactions have been successfully developed for the synthesis of various fused pyrimidine derivatives, such as furo[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. oiccpress.comnih.gov These methods often offer high yields and short reaction times. oiccpress.com

While specific one-pot syntheses for this compound are not extensively detailed in the provided context, the principles of one-pot reactions are highly applicable. A hypothetical one-pot synthesis could involve the sequential addition of morpholine and then a source of ammonia (B1221849) to a solution of 4,6-dichloro-5-nitropyrimidine under controlled conditions to yield the final product.

Solid-Phase Synthesis Techniques for Pyrimidine Derivatives

Solid-phase synthesis (SPS) offers a powerful platform for the preparation of libraries of pyrimidine derivatives. acs.orgacs.orgnih.gov In this technique, the pyrimidine scaffold is attached to a solid support, such as a polystyrene-derived resin, and subsequent reactions are carried out. acs.orgnih.gov The key advantage of SPS is the ease of purification, as excess reagents and byproducts can be simply washed away from the resin-bound product. acs.org

The application of SPS to pyrimidine synthesis has been demonstrated for various substitution patterns. acs.org For instance, resin-immobilized thiouronium salts have been used to construct substituted pyrimidines in a three-component reaction. acs.org While a specific protocol for the solid-phase synthesis of this compound is not explicitly described, the general methodologies of SPS could be adapted for its synthesis, potentially enabling the rapid generation of analogs for structure-activity relationship studies. acs.orgacs.org

Interactive Data Table: Key Precursors and Intermediates

| Compound Name | Molecular Formula | Use in Synthesis |

| 4,6-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | Key precursor for sequential substitution reactions. chemicalbook.com |

| 2-Amino-4,6-dichloro-5-nitropyrimidine | C4H2Cl2N4O2 | Intermediate for the preparation of nitropyrimidines. researchgate.netlookchem.com |

| 4,6-Dihydroxy-5-nitropyrimidine | C4H3N3O4 | Starting material for the synthesis of 4,6-dichloro-5-nitropyrimidine. chemicalbook.com |

| 4,6-dichloro-2-methylthio-5-nitropyrimidine | C5H3Cl2N3O2S | Precursor synthesized from diethyl malonate. google.com |

| 6-chloro-N-methyl-5-nitropyrimidin-4-amine | C5H5ClN4O2 | An analog of the target compound. chemsynthesis.com |

Green Chemistry Principles in the Synthesis of the Compound's Framework

The adoption of green chemistry principles is crucial for the sustainable synthesis of heterocyclic compounds like pyrimidines. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key green methodologies applicable to the synthesis of the pyrimidine framework found in this compound and its analogs include solvent-free reactions, microwave-assisted synthesis, and the use of eco-friendly catalysts.

Solvent-Free and Mechanochemical Synthesis: A significant green approach involves minimizing or eliminating the use of volatile organic solvents, which are often toxic and difficult to dispose of. Solvent-free reactions not only reduce environmental impact but can also lead to higher yields and shorter reaction times. One such technique is mechanochemistry, which uses mechanical force, such as ball milling, to initiate reactions. acs.orgnih.gov For instance, various pyrimidine derivatives have been synthesized using a solvent-free ball milling technique with a recyclable zinc oxide nanoparticle catalyst. acs.org This method offers easy product isolation and the potential for scaling up to multigram quantities. acs.org Another study reported a simple and eco-friendly method for the iodination of pyrimidines by mechanical grinding with solid iodine and silver nitrate, avoiding the use of hazardous acids like sulfuric and nitric acid. nih.gov

Solvent-free conditions have also been successfully applied to the synthesis of 2-aminopyrimidine (B69317) derivatives. One method involves the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) under heating, completely avoiding the need for a solvent. mdpi.comnih.gov This catalyst- and solvent-free approach provides good to excellent yields of the desired products. mdpi.comnih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, utilizing microwave irradiation to heat reactions. nih.gov This technique often leads to dramatic reductions in reaction times, from hours to minutes, along with increased product yields and selectivity. mdpi.commdpi.com The synthesis of various pyrimidine derivatives has been effectively achieved using microwave irradiation. For example, 4-(4-morpholinophenyl)-6-substituted phenyl pyrimidin-2-amines were synthesized via cyclization under microwave conditions. Similarly, morpholine-containing chalcones have been prepared using microwave-assisted methods, which were found to be more reliable and efficient than conventional heating. mdpi.comjocpr.com This efficient heat transfer allows for rapid and homogeneous heating of the reaction mixture, providing a significant advantage over traditional methods. nih.gov

Use of Green Catalysts and Reagents: The selection of catalysts and reagents is another cornerstone of green synthesis. Ideal green catalysts are non-toxic, renewable, and recyclable. Chitosan, a biodegradable polymer derived from chitin, has been identified as a highly efficient and renewable heterogeneous catalyst for the synthesis of 2-aminopyrimidine-5-carbonitrile (B129654) derivatives under solvent-free conditions. rsc.org Its use aligns with green principles by providing a facile and environmentally friendly pathway to pyrimidine-based structures. rsc.org In other approaches, the use of a simple KF/water system has been shown to be effective for the amination of heteroaryl chlorides, including pyrimidines, presenting a greener alternative to transition-metal catalysis in some cases. researchgate.net

Table 1: Application of Green Chemistry Principles in Pyrimidine Synthesis

| Green Method | Key Reaction | Conditions | Catalyst | Yield | Reference(s) |

|---|---|---|---|---|---|

| Mechanochemistry | Iodination of Pyrimidines | Solvent-free, Mechanical Grinding (20-30 min) | AgNO₃ | 70-98% | nih.gov |

| Mechanochemistry | One-pot Multicomponent Synthesis | Solvent-free, Ball Milling | Modified ZnO Nanoparticles | High | acs.org |

| Microwave-Assisted | Synthesis of Morpholine-Containing Chalcones | 5% Ethanolic NaOH, 80°C (1-2 min) | - | High | mdpi.com |

| Microwave-Assisted | Synthesis of Pyrimidin-2-amines | Guanidine (B92328) HCl, Methanol (2-3 min) | - | Good | |

| Solvent-Free | Synthesis of 2-Aminopyrimidines | Heat (80-90°C) | Triethylamine | Good to Excellent | mdpi.comnih.gov |

| Green Catalyst | Synthesis of 2-Aminopyrimidine-5-carbonitriles | Solvent-free, 85°C | Chitosan | Good | rsc.org |

Catalytic Approaches in Pyrimidine Derivatization

Catalysis is fundamental to the efficient and selective synthesis of complex molecules like this compound. Catalytic methods allow for transformations that would otherwise be difficult, require harsh conditions, or produce significant byproducts. Key catalytic strategies for pyrimidine derivatization include transition-metal-catalyzed cross-coupling reactions and catalytic reductions.

Palladium-Catalyzed Amination: The introduction of an amine group, such as the morpholine moiety in the target compound, onto a pyrimidine ring is often achieved via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. acs.org Palladium catalysis is particularly effective for the amination of halopyrimidines. These reactions can exhibit high regioselectivity, which is crucial when multiple reactive sites are present on the pyrimidine ring. For example, a highly regioselective amination of 6-aryl-2,4-dichloropyrimidine has been developed that strongly favors substitution at the C4 position. acs.org This selectivity is influenced by the choice of base and catalyst, with LiHMDS being an effective base for reactions with aliphatic secondary amines. acs.org Interestingly, for aromatic amines, the reaction can proceed with high regioselectivity even in the absence of a palladium catalyst under these basic conditions. acs.org

Other Catalytic Systems: Besides palladium, other catalysts are employed in pyrimidine synthesis. Ferric chloride (FeCl₃) has been used as an inexpensive and environmentally friendly catalyst for the one-pot, three-component synthesis of pyrimidine derivatives. researchgate.net For the synthesis of nitro-dihydropyrimidines, etidronic acid has been described as a new and efficient homogeneous catalyst in a one-pot cyclocondensation reaction. researchgate.net Furthermore, a synthetic platform for the C2-selective amination of pyrimidines has been developed that does not rely on pre-functionalized substrates but rather on the direct functionalization of C-H bonds, showcasing the ongoing innovation in catalytic pyrimidine chemistry. nih.govresearchgate.net

Catalytic Reduction of Nitro Groups: The nitro group in this compound is a key functional group that can be a precursor to an amino group through reduction, allowing for further derivatization. The catalytic reduction of aromatic nitro compounds is a widely used industrial method due to its mild reaction conditions and operational ease. mdpi.com Various catalytic systems can be employed, though controlling the reduction to avoid over-hydrogenation to the amine can be challenging. mdpi.com Catalysts based on metals like platinum are often used. For instance, platinum nanowires have been developed as a catalyst for the selective synthesis of secondary amines from nitriles, highlighting the potential of nanocatalysts in related transformations. rsc.org The choice of catalyst and reaction conditions is critical to achieving the desired product, whether it is the hydroxylamine (B1172632) or the fully reduced amine. mdpi.com

Table 2: Catalytic Methods in the Derivatization of Pyrimidines and Related Compounds

| Catalyst | Reaction Type | Substrate(s) | Key Features | Reference(s) |

|---|---|---|---|---|

| Palladium Complex | C4-Amination | 6-Aryl-2,4-dichloropyrimidine, Secondary Amines | High regioselectivity for C4 position | acs.org |

| Ferric Chloride (FeCl₃) | One-pot, Three-component Synthesis | Aldehydes, Alkynes, Indazole/Triazole | Eco-friendly, Good to excellent yields | researchgate.net |

| Etidronic Acid | One-pot Cyclocondensation | 1-(2-hydroxyphenyl)-2-nitroethanone, Aldehydes, Urea | Homogeneous catalyst for nitro dihydropyrimidines | researchgate.net |

| Chitosan | Three-component Synthesis | Guanidines, Aldehydes, Cyanoketones | Renewable, heterogeneous catalyst under solvent-free conditions | rsc.org |

| Platinum (Pt) Nanowires | Reductive Amination | Nitriles | Selective synthesis of secondary amines, mild conditions | rsc.org |

| Various Metal Catalysts | Catalytic Reduction | Aromatic Nitro Compounds | Can be tuned for selective reduction to hydroxylamine or amine | mdpi.com |

Reaction Mechanisms and Chemical Transformations of 6 Morpholino 5 Nitropyrimidin 4 Amine

Electrophilic and Nucleophilic Reactivity of the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. numberanalytics.comresearchgate.net This effect is further intensified by the strongly deactivating nitro group at C-5. Conversely, this π-deficient character makes the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr), a reactivity pattern that is significantly enhanced by the C-5 nitro substituent. researchgate.netjrasb.com

Nucleophilic aromatic substitution (SNAr) reactions are facilitated when electron-withdrawing groups are present on an aromatic ring, as they stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orgmasterorganicchemistry.com In 6-morpholino-5-nitropyrimidin-4-amine, the nitro group strongly activates the ortho (C-4, C-6) and para (C-2) positions towards nucleophilic attack. However, since the C-4 and C-6 positions are already substituted with amino and morpholino groups, direct SNAr of hydrogen at the C-2 position or substitution of one of the existing groups would be the expected pathways.

Heterocyclic systems like pyridine (B92270) and pyrimidine are particularly reactive towards nucleophilic substitution, often more so than arenes. wikipedia.org The reaction generally proceeds via an addition-elimination mechanism, where a nucleophile adds to the electron-poor ring, followed by the departure of a leaving group. libretexts.orgnih.gov In cases where a good leaving group (like a halide) is not present, the reaction conditions and the nature of the nucleophile become critical. For instance, studies on related chloropyrimidines show that an N-nitroso moiety can be used to activate the ring toward nucleophilic substitution with amines under mild conditions. researchgate.netbeilstein-journals.org

The substituents on the pyrimidine ring play a crucial role in determining the outcome and rate of chemical reactions. numberanalytics.comcsu.edu.au The electron-donating nature (positive mesomeric effect) of the amino and morpholino groups at C-4 and C-6 counteracts the electron-withdrawing effect of the ring nitrogens and the C-5 nitro group to some extent, yet they are pivotal in directing certain transformations.

Research on the electrophilic nitrosation of related 4,6-disubstituted pyrimidines has shown a delicate interplay between the electronic properties of the substituents. csu.edu.auresearchgate.net While electrophilic substitution at the C-5 position of a pyrimidine is typically difficult, the presence of two or three activating groups can facilitate the introduction of an electrophile. researchgate.net Conversely, for nucleophilic substitution, the presence of electron-withdrawing groups is activating. masterorganicchemistry.com In the case of this compound, the combination of a strong deactivator (NO₂) and two activators (NH₂ and morpholino) creates a unique reactivity profile. For example, the activation of the pyrimidine ring by three groups with a positive mesomeric effect has been found to be essential for certain intramolecular migrations. researchgate.netbeilstein-journals.orgnih.gov

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Nitro (-NO₂) | C-5 | Strongly Electron-Withdrawing (-I, -M) | Activates ring for nucleophilic attack, especially at C-2, C-4, C-6. Deactivates for electrophilic attack. |

| Amino (-NH₂) | C-4 | Strongly Electron-Donating (+M) | Directs electrophiles (if reaction occurs), participates in reactions like N-nitrosation. |

| Morpholino | C-6 | Electron-Donating (+M) | Contributes to overall ring activation for specific rearrangements (e.g., Fischer-Hepp type). |

| Ring Nitrogens | N-1, N-3 | Electron-Withdrawing (-I) | Contributes to the inherent π-deficient character of the pyrimidine ring. |

Intramolecular Rearrangements and Cyclization Pathways

The specific substitution pattern of this compound makes it a candidate for interesting intramolecular reactions, particularly following modification of its exocyclic amino group.

A notable transformation involving pyrimidine systems analogous to this compound is a Fischer-Hepp type rearrangement. beilstein-journals.orgnih.gov The classical Fischer-Hepp rearrangement involves the acid-catalyzed intramolecular migration of a nitroso group from an N-nitrosoaniline to the para-position of the aromatic ring. wikipedia.org

A similar reaction has been demonstrated for the first time in the pyrimidine series. researchgate.netbeilstein-journals.org The process begins with the N-nitrosation of a secondary amino group at the C-4 position of the pyrimidine ring. Subsequent treatment of the resulting N-nitrosopyrimidine with aqueous sulfuric acid can lead to a rearrangement. Instead of simple denitrosation, the nitroso group migrates to the electron-rich C-5 position. beilstein-journals.org This intramolecular transfer is highly dependent on the electronic nature of the other substituents on the ring. It was discovered that the presence of at least three electron-donating groups is crucial for this nitroso group migration to occur. beilstein-journals.orgnih.gov For instance, a morpholino substituent at position 2 was shown to facilitate this rearrangement, leading to the formation of a 2,4,6-trisubstituted 5-nitrosopyrimidine. beilstein-journals.org This reaction provides a novel pathway to synthetically useful 5-nitrosopyrimidines. researchgate.netbeilstein-journals.org

| Starting Material Type | Key Structural Requirement | Reaction Condition | Product | Reference |

|---|---|---|---|---|

| N-Nitroso-4,6-pyrimidinediamine | Three electron-donating groups on the pyrimidine ring | Aqueous H₂SO₄, heat | 5-Nitroso-4,6-pyrimidinediamine | beilstein-journals.org, researchgate.net |

| N-Nitroso secondary anilines | Aromatic amine | HCl or HBr | para-Nitroso aniline | wikipedia.org |

Electron-deficient heterocyclic rings, such as nitropyrimidines, can undergo ring-opening reactions upon treatment with nucleophiles. nih.gov This type of transformation, often proceeding through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, involves the initial addition of a nucleophile to the ring, followed by cleavage of a bond within the ring to form an open-chain intermediate, which may or may not recyclize. nih.govwur.nl

For example, the reaction of 1-methyl-3,5-dinitro-2-pyridone with amines leads to ring opening and the formation of a nitro-substituted azadienamine. nih.gov This occurs because the substrate is highly electron-deficient and contains a good leaving group as part of its structure. nih.gov Similarly, N-alkylpyrimidinium salts are highly activated towards nucleophiles and can undergo ring opening followed by recyclization to form different heterocyclic systems. wur.nl While a specific ring-opening reaction for this compound is not detailed in the provided context, its electron-deficient nature, heightened by the C-5 nitro group, suggests it could be susceptible to such transformations under forcing conditions with strong nucleophiles.

Functional Group Interconversions Involving the Nitro and Amino Moieties

The nitro and amino groups on this compound are key sites for chemical modification.

The most significant interconversion is the reduction of the C-5 nitro group to a primary amino group. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis and can be achieved with a wide variety of reagents. organic-chemistry.org This reaction on this compound would yield 6-morpholinopyrimidine-4,5-diamine, a versatile building block for the synthesis of fused heterocyclic systems like purines and pteridines. The reduction of a nitro group proceeds through nitroso and hydroxylamino intermediates. nih.gov

Reduction Chemistry of the Nitro Group to Amino Functionality

The selective reduction of the nitro group at the C5 position of the pyrimidine ring is a key transformation, yielding the corresponding 6-morpholino-pyrimidine-4,5-diamine. This diamine is a versatile precursor for the synthesis of various heterocyclic systems, such as purines and pteridines. The most common and efficient method for this transformation is catalytic hydrogenation.

Catalytic transfer hydrogenation (CTH) offers a practical alternative to using molecular hydrogen, employing a hydrogen donor in the presence of a catalyst. mdpi.com This method is often considered safer and can be performed with standard laboratory equipment. mdpi.com

Key Research Findings:

Catalysts: Palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are highly effective catalysts for the reduction of aromatic nitro groups. The choice of catalyst can influence the reaction conditions and selectivity.

Hydrogen Sources: The reaction can be carried out using hydrogen gas (H₂), typically at atmospheric or slightly elevated pressures. Alternatively, catalytic transfer hydrogenation utilizes hydrogen donors like hydrazine (B178648) hydrate, ammonium (B1175870) formate, or isopropanol. mdpi.com

Solvents: Protic solvents such as ethanol, methanol, or acetic acid are commonly used for this reduction, as they facilitate proton transfer during the reaction.

Reaction Conditions: These reductions are generally performed at room temperature, although gentle heating may be required to increase the reaction rate. The reaction progress is typically monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

The resulting 6-morpholino-pyrimidine-4,5-diamine is a key intermediate, with the newly formed amino group at C5 being significantly more nucleophilic than the one at C4, allowing for selective subsequent reactions.

Table 1: Typical Conditions for Nitro Group Reduction

| Reagent/Catalyst | Hydrogen Source | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| 10% Pd/C | H₂ gas | Ethanol | Room Temperature, 1-3 atm | 6-morpholinopyrimidine-4,5-diamine |

| Raney Nickel | H₂ gas | Methanol | Room Temperature, 1-5 atm | 6-morpholinopyrimidine-4,5-diamine |

| 10% Pd/C | Ammonium formate | Methanol | Reflux | 6-morpholinopyrimidine-4,5-diamine |

Derivatization of the Amino Group (e.g., N-Nitrosation)

The amino group at the C4 position of this compound can undergo various derivatization reactions. One such transformation is N-nitrosation, which involves the reaction of the amine with a nitrosating agent to form an N-nitrosoamine. This reaction is typically performed in an acidic medium.

The mechanism of N-nitrosation involves the formation of a nitrosonium ion (NO⁺) from nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid). The amino group then acts as a nucleophile, attacking the nitrosonium ion. Subsequent deprotonation yields the N-nitroso derivative. The presence of the electron-withdrawing nitro and pyrimidine groups can decrease the nucleophilicity of the C4-amino group, potentially requiring specific reaction conditions.

Tertiary amines can also undergo N-nitrosation, and various nitrosating agents can be employed depending on the substrate and reaction medium. nih.gov For less reactive amines, stronger nitrosating agents like nitrosyl halides (e.g., NOCl) or nitrosonium salts (e.g., NOBF₄) in organic solvents may be utilized. nih.gov

Table 2: N-Nitrosation Reaction

| Reactant | Reagents | Solvent | Product |

|---|---|---|---|

| This compound | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | Water/Dichloromethane | N-nitroso-6-morpholino-5-nitropyrimidin-4-amine |

Reactivity of the Morpholine (B109124) Substituent under Various Conditions

The morpholine ring attached to the pyrimidine core is generally stable under many reaction conditions, including the reduction of the nitro group. e3s-conferences.org Its stability is attributed to the strong C-N bond connecting it to the electron-deficient pyrimidine ring. However, under specific and often harsh conditions, the morpholine substituent can exhibit reactivity.

Nucleophilic Aromatic Substitution (SNA_r_): While the morpholine is attached via a strong bond, it can potentially be displaced by other powerful nucleophiles under forcing conditions (high temperature, strong base or acid). The electron-withdrawing nature of the nitro group and the pyrimidine ring activates the C6 position towards nucleophilic attack.

Reaction with Strong Acids: In the presence of very strong acids, the nitrogen atom of the morpholine ring can be protonated, forming a morpholinium salt. This can alter the reactivity and solubility of the entire molecule.

Table 3: Potential Reactivity of the Morpholine Substituent

| Condition | Reagent | Potential Outcome |

|---|---|---|

| High Temperature, Strong Nucleophile | e.g., Hydrazine, Strong Base | Displacement of the morpholine group (SNA_r_) |

| Strong Acid | e.g., Concentrated H₂SO₄ | Protonation of the morpholine nitrogen |

Theoretical and Computational Studies of 6 Morpholino 5 Nitropyrimidin 4 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of molecules like 6-morpholino-5-nitropyrimidin-4-amine. These methods model the molecule at the electronic level, offering a detailed picture of its characteristics.

Density Functional Theory (DFT) Applications in Pyrimidine (B1678525) Chemistry

Density Functional Theory (DFT) has become a standard and powerful tool for studying pyrimidine derivatives due to its balance of accuracy and computational cost. nih.govnih.gov Methods such as B3LYP, often paired with basis sets like 6-311G or 6-311++G(**), are frequently used to optimize the molecular geometry and calculate a variety of electronic properties. nih.govnih.govjchemrev.com For pyrimidine systems, DFT is employed to determine key parameters that govern molecular behavior, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing chemical reactivity. nih.gov

Table 1: Illustrative Quantum Chemical Parameters Calculated for Pyrimidine Derivatives using DFT

| Parameter | Description | Typical Application |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different isomers or conformations. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Predicts susceptibility to electrophilic attack; lower energy indicates lower reactivity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Predicts susceptibility to nucleophilic attack; lower energy indicates higher reactivity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |

| Dipole Moment (µ) | A measure of the net molecular polarity. nih.gov | Influences solubility and intermolecular interactions; a high value suggests high polarity. nih.gov |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Derived from HOMO/LUMO energies; harder molecules are less reactive. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps identify electrophilic and nucleophilic sites. tandfonline.com |

Elucidation of Reaction Pathways and Transition States

A significant application of quantum chemical calculations is the mapping of reaction mechanisms. By modeling the potential energy surface of a chemical reaction, DFT can identify the structures of reactants, products, intermediates, and, crucially, transition states. frontiersin.org The transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy. youtube.com

Prediction of Electrophilic and Nucleophilic Centers

The reactivity of this compound is dictated by the distribution of electron density across the molecule. The substituents on the pyrimidine ring play a critical role in determining this distribution. The nitro group (-NO₂) at the 5-position is a strong electron-withdrawing group, which significantly reduces the electron density of the aromatic ring, making it electron-deficient. Conversely, the amino (-NH₂) and morpholino groups are electron-donating, increasing the electron density at specific sites.

This electronic push-pull system creates distinct electrophilic (electron-poor) and nucleophilic (electron-rich) centers. khanacademy.org

Electrophilic Centers: The pyrimidine ring carbons, particularly those adjacent to the electron-withdrawing nitro group, are predicted to be the primary electrophilic sites, susceptible to attack by nucleophiles.

Nucleophilic Centers: The nitrogen atom of the amino group and the oxygen atom of the morpholino ring possess lone pairs of electrons and are therefore the principal nucleophilic centers, capable of attacking electrophiles. vaia.com

Computational methods like Natural Bond Orbital (NBO) analysis or the mapping of the Molecular Electrostatic Potential (ESP) can quantify this charge distribution, providing a more precise identification of reactive sites. frontiersin.org

Table 2: Predicted Reactive Centers in this compound

| Site | Type | Rationale |

| Pyrimidine Ring Carbons (C2, C6) | Electrophilic | Electron density is withdrawn by the adjacent nitro group and the ring nitrogen atoms. |

| Amino Group Nitrogen | Nucleophilic | The lone pair of electrons on the nitrogen atom is readily available for donation. |

| Morpholino Group Oxygen | Nucleophilic | The oxygen atom has lone pairs, making it a potential hydrogen bond acceptor or nucleophile. |

| Nitro Group Oxygens | Nucleophilic | The oxygen atoms have high electron density. |

Molecular Modeling and Conformational Analysis

Molecular modeling extends beyond electronic structure to explore the three-dimensional arrangement of atoms and the interactions between molecules. These methods are crucial for understanding how this compound might interact with other molecules or biological targets. boisestate.edu

Prediction of Intermolecular Interactions in Pyrimidine Systems

The structure of this compound allows for several types of intermolecular interactions, which are critical for its physical properties and its potential role in larger molecular assemblies or as a ligand for a biological receptor. Molecular modeling techniques, including molecular docking, can predict how these interactions occur. nih.govmdpi.com

Key potential interactions include:

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring, the oxygen of the morpholino group, and the oxygens of the nitro group can all act as hydrogen bond acceptors. mdpi.com These interactions are fundamental in determining the crystal packing and binding to biological targets.

π-π Stacking: The electron-rich pyrimidine ring can engage in π-π stacking interactions with other aromatic systems. mdpi.com

Hydrophobic Interactions: The morpholine (B109124) ring provides a nonpolar surface that can participate in hydrophobic interactions. mdpi.com

Predicting these interactions is essential in fields like drug design, where the binding affinity of a molecule to a protein is governed by such non-covalent forces. boisestate.edunih.gov

Influence of Substituents on Molecular Geometry and Stability

The substituents not only affect the electronic properties but also the geometry and stability of the pyrimidine ring. High-level computational studies on substituted pyrimidines have shown that both electron-donating and electron-withdrawing groups can distort the ring from perfect planarity and alter bond lengths and angles. frontiersin.org

Nitro Group: As a bulky and strongly electron-withdrawing group, it can cause significant electronic and steric perturbations, influencing the planarity of the ring and the orientation of the other substituents.

Table 3: Summary of Expected Substituent Effects on the Pyrimidine Ring

| Substituent | Position | Electronic Effect | Predicted Geometric/Stability Influence |

| Amino (-NH₂) | 4 | Strong Electron Donor | Lengthens adjacent C-N bonds; enhances ring stability via resonance. |

| Nitro (-NO₂) | 5 | Strong Electron Withdrawer | Induces significant electron deficiency in the ring; potential steric hindrance affecting planarity. |

| Morpholino | 6 | Weak Electron Donor (via N) | Influences overall 3D conformation; can affect crystal packing through its shape and hydrogen bond accepting oxygen. |

Structure-Reactivity Relationship (SRR) Analysis through Computational Methods

The exploration of the structure-reactivity relationship (SRR) of this compound through computational methods provides significant insights into its chemical behavior. Techniques such as Density Functional Theory (DFT) are instrumental in elucidating the electronic structure, reactivity, and potential interaction mechanisms of this molecule. These computational analyses are crucial for understanding the influence of the morpholino, nitro, and amine substituents on the pyrimidine core.

Detailed research findings from computational studies on analogous pyrimidine derivatives help in constructing a theoretical framework for understanding this compound. The primary focus of these analyses is on how the structural arrangement of atoms and the distribution of electrons within the molecule dictate its reactivity.

Computational models, particularly those employing DFT with basis sets like B3LYP/6-311++G(d,p), are used to calculate various quantum chemical parameters. nih.govwjarr.com These parameters are essential for predicting the chemical reactivity and stability of the molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). wjarr.com

The HOMO and LUMO are critical in determining the electron-donating and electron-accepting capabilities of a molecule, respectively. A lower HOMO-LUMO gap generally suggests higher chemical reactivity. wjarr.com For instance, studies on similar pyrimidine derivatives have shown that the introduction of various substituents can significantly alter these frontier orbital energies, thereby tuning the molecule's reactivity. wjarr.comfrontiersin.org

Molecular Electrostatic Potential (MEP) mapping is another powerful computational tool. It visualizes the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting sites of potential chemical reactions.

The following interactive data tables showcase hypothetical yet representative data for this compound, based on findings from related computational studies on pyrimidine derivatives.

Table 1: Calculated Quantum Chemical Descriptors for this compound

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -6.8 eV | electron Volt |

| LUMO Energy | -2.5 eV | electron Volt |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | electron Volt |

| Electronegativity (χ) | 4.65 | eV |

| Chemical Hardness (η) | 2.15 | eV |

Table 2: Frontier Molecular Orbital Contributions

| Molecular Orbital | Major Contributing Fragments |

|---|---|

| HOMO | Primarily located on the 4-amine and the pyrimidine ring. |

These computational insights are foundational for understanding the chemical nature of this compound and for guiding further experimental research into its potential applications.

Derivatization Strategies and Synthetic Applications of 6 Morpholino 5 Nitropyrimidin 4 Amine As a Building Block

Synthesis of Novel Pyrimidine (B1678525) Analogues and Derivatives

The functional groups on the 6-morpholino-5-nitropyrimidin-4-amine core serve as handles for a variety of chemical transformations, enabling the generation of diverse libraries of pyrimidine analogues.

Modifying the Morpholino Moiety for Structural Diversity

Structural diversity can be readily achieved by altering the cyclic amine at the C6 position. While direct modification of the attached morpholine (B109124) ring is less common, a wide array of analogues can be synthesized by starting with the versatile precursor, 4,6-dichloro-5-nitropyrimidine (B16160). nih.gov This precursor allows for the sequential substitution of the chloro groups. By reacting it with various primary and secondary amines of different sizes and electronic properties, a broad spectrum of C6-substituted pyrimidine derivatives can be produced. nih.govfrontiersin.org This strategy effectively modifies the "morpholino moiety" by replacing it with other cyclic amines like piperidine, pyrrolidine, or substituted anilines, thereby fine-tuning the steric and electronic properties of the final molecule. frontiersin.orgnih.gov

Introduction of Diverse Substituents at Other Pyrimidine Positions

The pyrimidine ring of this compound offers other positions for substitution, most notably the C2 position. Starting with a 2-chlorinated version of the scaffold, such as 2-chloro-6-morpholino-5-nitropyrimidin-4-amine, chemists can introduce a wide range of substituents through nucleophilic substitution reactions. nih.gov This method is widely employed for creating libraries of biologically active arylaminopyrimidines and other derivatives by reacting the 2-chloro intermediate with various amines, alcohols, or other nucleophiles. nih.gov This approach allows for the systematic exploration of the structure-activity relationship by introducing diverse chemical functionalities to the core pyrimidine structure.

Table 1: Examples of Synthesized Pyrimidine Analogues

| Starting Material | Reagent/Condition | Position of Modification | Resulting Substituent |

|---|---|---|---|

| 4,6-dichloro-5-nitropyrimidine | Various primary/secondary amines | C6 | Piperidino, Pyrrolidino, etc. nih.govfrontiersin.org |

| 2-chloro-6-morpholino-5-nitropyrimidin-4-amine | Various anilines, nucleophiles | C2 | Substituted aryl-amino groups nih.gov |

| 5-Iodo-pyrimidine derivative | Organolithium reagents, electrophiles | C5 | Alkyl, Seleno groups nih.gov |

Utility in the Construction of Fused Heterocyclic Systems

The arrangement of functional groups on the this compound scaffold makes it an ideal precursor for the synthesis of fused heterocyclic systems. The adjacent amino and nitro groups are key to forming a second ring fused to the pyrimidine core.

Precursor for Purine (B94841) Scaffold Synthesis (e.g., 2-Aminopurine)

The synthesis of purines and their analogues is a cornerstone of medicinal chemistry. utah.edunih.gov The de novo synthesis of purine nucleotides involves the step-by-step construction of the purine ring system. youtube.comyoutube.com this compound is an excellent starting material for creating purine analogues. The synthetic strategy involves the chemical reduction of the 5-nitro group to a 5-amino group, yielding a 4,5-diaminopyrimidine (B145471) intermediate. This reactive intermediate can then be cyclized by reacting with a one-carbon source, such as formic acid or its derivatives, to form the imidazole (B134444) ring, thus completing the fused purine scaffold. utah.edunih.gov This method provides a reliable route to substituted 2-aminopurine (B61359) derivatives, which are of significant interest in chemical biology.

Building Block for Polycyclic Heterocycles (e.g., Triazolopyrimidines, Pteridinones, Dipyrimidothiazepines)

The versatility of the 4,5-diaminopyrimidine intermediate extends to the construction of a variety of other polycyclic heterocyclic systems. nih.gov

Triazolopyrimidines: These fused systems, which have numerous isomers, can be synthesized from pyrimidine precursors. rjpbr.comresearchgate.net One common method involves reacting the 4,5-diaminopyrimidine intermediate with nitrous acid to form a triazole ring, leading to the rjpbr.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine scaffold. researchgate.netbenthamscience.comnih.gov These compounds are explored for a wide range of biological activities. rjpbr.com

Pteridinones and Pyrimidodiazepinones: The precursor 4,6-dichloro-5-nitropyrimidine can be used in solid-phase synthesis to create complex fused systems. nih.gov After initial reaction with an amino acid and then an amine (such as morpholine), subsequent intramolecular cyclization steps can yield fused structures like pteridinones (pyrimido[4,5-b]pyridazines) and the seven-membered pyrimidodiazepinones. nih.gov

Thiopyrano[4,3-d]pyrimidines and other fused systems: The pyrimidine core can be used to construct other complex systems like thiopyrano[4,3-d]pyrimidines and pyrazoline-containing hybrids, which have been investigated for their potential as kinase inhibitors. mdpi.com While direct synthesis of dipyrimidothiazepines from this specific morpholino starting material is less commonly documented, the general reactivity pattern demonstrates its suitability for building a wide range of fused heterocycles, including those containing thiazole (B1198619) or thiazepine rings through appropriate cyclization strategies. ebrary.netresearchgate.netresearchgate.net

Table 2: Examples of Fused Heterocyclic Systems

| Heterocyclic System | Key Synthetic Step | Precursor |

|---|---|---|

| Purines | Reduction of nitro group, cyclization with C1 source | This compound utah.edunih.gov |

| Triazolopyrimidines | Formation of 4,5-diamine, reaction with nitrous acid | This compound rjpbr.comresearchgate.net |

| Pteridinones | Solid-phase synthesis and intramolecular cyclization | 4,6-dichloro-5-nitropyrimidine nih.gov |

| Pyrimidodiazepinones | Solid-phase synthesis and intramolecular cyclization | 4,6-dichloro-5-nitropyrimidine nih.gov |

| Thiopyrano[4,3-d]pyrimidines | Multi-step synthesis involving cyclization and substitution | Pyrimidine derivatives mdpi.com |

Development of Chemical Probes and Mechanistic Tools

The chemical reactivity of this compound and its derivatives makes them suitable for the development of chemical probes and tools for studying biological mechanisms. The substitutable positions on the pyrimidine ring can be used to attach reporter groups, such as fluorophores or affinity tags (e.g., biotin), without drastically altering the core structure's binding properties. rsc.org Such modified molecules can be used to visualize and track interactions with biological targets. Furthermore, derivatives of this scaffold can be designed as reactive probes. For instance, the introduction of specific functional groups can yield compounds that act as covalent inhibitors or alkylating agents, which are invaluable tools for identifying and validating drug targets and elucidating enzymatic mechanisms.

Advanced Characterization Methodologies for 6 Morpholino 5 Nitropyrimidin 4 Amine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 6-morpholino-5-nitropyrimidin-4-amine and its analogs in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and their connectivity.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyrimidine (B1678525) ring, the morpholine (B109124) ring, and the amine group.

Pyrimidine Protons: The pyrimidine ring itself has one aromatic proton, which would typically appear as a singlet in the downfield region of the spectrum.

Morpholine Protons: The morpholine substituent has eight protons. Due to the ring structure, these protons are diastereotopic and typically appear as two distinct multiplets in the aliphatic region of the spectrum. One set of signals corresponds to the protons on the carbons adjacent to the oxygen atom (O-CH₂), and the other corresponds to the protons on the carbons adjacent to the nitrogen atom (N-CH₂).

Amine Protons: The primary amine (-NH₂) protons at position 4 would typically appear as a broad singlet. The chemical shift of this signal can be highly variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding. semanticscholar.org For example, in some 2-aminopyrimidine (B69317) derivatives, the amino protons are observed as a singlet between δ 5.07-5.28 ppm. semanticscholar.org

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, one would expect to see signals corresponding to:

The four distinct carbon atoms of the pyrimidine ring. The carbons attached to the nitro group (C5) and the amino group (C4) would be significantly influenced by their electronic effects.

The two distinct types of carbon atoms in the morpholine ring (O-CH₂ and N-CH₂). The chemical shifts in ¹³C NMR are highly indicative of the electronic environment of the carbon atoms, with carbons attached to electronegative atoms (like nitrogen and oxygen) or electron-withdrawing groups (like the nitro group) appearing at lower fields. mdpi.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Description |

| Pyrimidine-H | Singlet, downfield | - | Proton on the pyrimidine ring. |

| Pyrimidine-C | - | 4 signals, downfield | Carbons of the pyrimidine core. |

| Morpholine -CH₂N- | Multiplet | Signal in aliphatic region | Protons and carbons adjacent to the ring Nitrogen. |

| Morpholine -CH₂O- | Multiplet | Signal in aliphatic region | Protons and carbons adjacent to the ring Oxygen. |

| Amine -NH₂ | Broad Singlet | - | Protons of the primary amine group. |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net

In a typical Electron Ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways could involve the loss of the nitro group (NO₂), cleavage of the morpholine ring, or loss of other small neutral molecules.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For instance, HRMS can confirm the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms, which is a critical step in the identification of a new substance. ESI-MS is also commonly used, often showing the protonated molecular ion [M+H]⁺. mdpi.com

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring its vibrational modes. nih.gov

For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features:

N-H Vibrations: The amino group (-NH₂) would typically exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region. mdpi.com Bending vibrations for the amine are also expected around 1600-1650 cm⁻¹.

N-O Vibrations: The nitro group (-NO₂) is characterized by strong, sharp absorption bands corresponding to asymmetric and symmetric stretching, typically found around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C=C and C=N Vibrations: Stretching vibrations for the pyrimidine ring would appear in the 1400-1600 cm⁻¹ region.

C-O-C Vibrations: The morpholine ring would show a strong C-O-C stretching band, usually in the 1070-1150 cm⁻¹ range.

Quantum chemical studies on the related molecule 2-amino-5-nitropyrimidine (B189733) have used density functional theory (DFT) to calculate and assign the vibrational frequencies observed in FTIR and FT-Raman spectra, providing a powerful method for a complete and accurate assignment of the observed bands. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1345 - 1385 |

| Pyrimidine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Morpholine Ether | C-O-C Stretch | 1070 - 1150 |

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, X-ray analysis would reveal:

The planarity of the pyrimidine ring.

The precise conformation of the morpholine ring (typically a chair conformation).

The orientation of the morpholine and nitro substituents relative to the pyrimidine ring.

The intermolecular interactions, such as hydrogen bonding, that dictate how the molecules pack together in the crystal lattice. For example, the amino group and the oxygen atoms of the nitro and morpholino groups could act as hydrogen bond donors and acceptors, respectively, stabilizing the crystal structure. researchgate.netnih.gov

Crystal structure data for related aminopyrimidine derivatives show that the pyrimidine ring is generally planar, and intermolecular hydrogen bonds play a significant role in the crystal packing. nih.gov The determination of the crystal structure is the gold standard for structural confirmation. researchgate.net

Chromatographic and Separation Techniques for Purity and Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of the final compound and for monitoring the progress of a chemical reaction. mdpi.com

Using a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), HPLC can separate the target compound from starting materials, byproducts, and other impurities. The purity is typically determined by the relative area of the product peak in the chromatogram. Commercial suppliers often provide HPLC and UPLC (Ultra-Performance Liquid Chromatography) data to certify the purity of their compounds. bldpharm.combldpharm.com

Electrochemical Characterization of Pyrimidine Derivatives

The electrochemical behavior of pyrimidine derivatives can be investigated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.gov These methods provide insight into the redox properties of the molecule, i.e., its tendency to be oxidized or reduced.

The electrochemical properties of this compound are expected to be dominated by the nitro and amino groups on the pyrimidine ring.

Reduction: The nitro group is electrochemically active and can be readily reduced. The potential at which this reduction occurs can be influenced by other substituents on the pyrimidine ring.

Oxidation: The amino group can be electrochemically oxidized. Studies on related aminopyrimidines have shown that they can undergo oxidation, which can sometimes be an irreversible, diffusion-controlled process. nih.gov The oxidation potential provides information about the electron-donating ability of the molecule. rsc.org

Electrochemical studies on pyrimidine derivatives have been used to understand their interaction with biological molecules like DNA and to develop electrochemical sensors. nih.govresearchgate.net The anodic oxidation of some 5-aminopyrimidine (B1217817) derivatives has been shown to proceed via complex mechanisms, sometimes involving cleavage of the pyrimidine ring. rsc.org

Future Perspectives and Emerging Research Directions

Exploration of Unconventional Synthetic Pathways for the Pyrimidine (B1678525) Scaffold

The classical synthesis of substituted pyrimidines often involves the condensation of a three-carbon component with an amidine or related species. However, modern organic synthesis is continuously seeking more efficient, selective, and environmentally benign methodologies.

One promising area is the use of energy-assisted synthesis. Ultrasound irradiation, for example, has emerged as a powerful tool for constructing and derivatizing the pyrimidine core, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov Studies have shown that ultrasound can effectively drive cyclocondensation reactions to form highly substituted pyrimidinols, which are versatile intermediates. rsc.org Similarly, microwave-assisted methods have been successfully used for the solvent-free, one-step synthesis of 5- and 6-substituted 2-aminopyrimidines from β-ketoesters and guanidine (B92328) hydrochloride. rsc.org

Another innovative approach is the "deconstruction-reconstruction" strategy. This method involves transforming a pre-existing pyrimidine into its N-arylpyrimidinium salt, which can then be cleaved into a three-carbon iminoenamine building block. nih.gov This intermediate can be recyclized with various reagents, such as urea, thiourea, or different amidines, to generate a diverse range of new pyrimidine structures that would be difficult to access through traditional routes. nih.gov This strategy allows for the diversification of complex molecules late in a synthetic sequence. nih.gov

Furthermore, researchers are exploring alternatives to hazardous starting materials. For instance, 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) is a common precursor for sequential amine substitution, but it is highly hazardous. clockss.org A less hazardous alternative, 4,6-bis(tosylate), has been shown to undergo the same nucleophilic aromatic substitution (SNAr) chemistry, allowing for the sequential and controlled introduction of different nucleophiles. clockss.org

Integration of the Compound into Advanced Material Science Methodologies

While specific applications for 6-morpholino-5-nitropyrimidin-4-amine in material science are not yet established, its molecular structure suggests significant potential. Pyrimidine-based scaffolds are increasingly explored as building blocks for more complex molecules useful in materials science. nih.gov

The electron-deficient nature of the 5-nitropyrimidine (B80762) ring system makes it a candidate for creating materials with interesting optoelectronic properties. The presence of both hydrogen bond donors (the amino group) and acceptors (the nitro group, morpholine (B109124) oxygen, and ring nitrogens) could be exploited in the field of supramolecular chemistry to construct self-assembling systems, liquid crystals, or functional co-crystals. For example, certain 2-aminopyrimidinone derivatives have been shown to form strong, triple-hydrogen-bonded base pairs with cytosine, demonstrating their potential in creating non-natural nucleobase analogues and materials based on molecular recognition. rsc.org

The compound could also serve as a monomer or a key intermediate for functional polymers or dyes. The nitro group can be chemically modified, and the amino group can be functionalized, allowing the pyrimidine core to be integrated into larger macromolecular structures.

Untapped Reactivity Profiles and Novel Transformation Opportunities

The reactivity of this compound is dominated by the interplay of its functional groups. The electron-withdrawing nitro group strongly activates the pyrimidine ring, particularly for nucleophilic aromatic substitution (SNAr). While the 4- and 6-positions are already substituted, the nitro group itself is a key functional handle for further transformations.

A significant untapped opportunity lies in the reduction of the 5-nitro group. Catalytic hydrogenation can convert the nitro group to an amino group, yielding 6-morpholinopyrimidine-4,5-diamine. This resulting 1,2-diamine is a highly valuable precursor for the synthesis of fused heterocyclic systems, such as purines and pteridines, which are scaffolds of immense biological importance. clockss.org For instance, 5-nitroso-2,4,6-triaminopyrimidine, after reduction, is a key intermediate for producing 2,4,5,6-tetraaminopyrimidine, which is used to build pteridine (B1203161) systems. google.com

The exocyclic amino group at the C4 position also offers a site for further derivatization. While direct alkylation or acylation can be challenging in such an electron-poor system, these transformations could lead to a library of new compounds. nih.gov Furthermore, the position 5 of the pyrimidine ring is generally most susceptible to electrophilic attack, although the presence of the nitro group deactivates it. researchgate.net However, under specific conditions, novel C-H functionalization reactions might be possible, representing a major frontier in heterocyclic chemistry.

Computational studies on related 6-alkoxy-4-chloro-5-nitropyrimidines have revealed unexpected reactivity, where primary amines can displace both the chloro and the alkoxy group. rsc.org This suggests that the reactivity of this compound could harbor similar surprising transformations, where the morpholino group might be displaced under certain conditions, offering a pathway to unsymmetrically substituted diaminopyrimidines.

Addressing Synthetic and Mechanistic Challenges in Pyrimidinamine Chemistry

The synthesis and functionalization of pyrimidinamines like this compound are not without challenges. A primary difficulty in pyridine (B92270) and pyrimidine chemistry is achieving regioselectivity. researchgate.net For a precursor like 4,6-dichloro-5-nitropyrimidine (B16160), the substitution of the first chlorine atom at the C4 position occurs readily due to strong activation by the para-nitro group. clockss.orgresearchgate.net However, displacing the second chlorine requires more vigorous conditions, and controlling the reaction to prevent disubstitution can be difficult. clockss.org

The mechanism of these SNAr reactions is also an area of active research. While traditionally viewed as a two-step process involving a stable Meisenheimer complex, recent studies have shown that many SNAr reactions are actually concerted or exist on a "mechanistic continuum" between stepwise and concerted pathways. researchgate.netnih.gov Understanding the precise mechanism is crucial for optimizing reaction conditions and predicting outcomes, especially when dealing with complex substrates. Factors such as the nucleophile, leaving group, and solvent can shift the reaction along this continuum. nih.gov

Finally, the intrinsic properties of the pyrimidine ring present their own challenges. The electron-deficient nature of the ring makes it resistant to electrophilic substitution but prone to nucleophilic attack. researchgate.netresearchgate.net This inherent reactivity must be carefully managed to achieve desired transformations while avoiding unwanted side reactions.

Q & A

What synthetic methodologies are optimal for preparing 6-morpholino-5-nitropyrimidin-4-amine, and how do reaction conditions influence yield?

Level: Basic (Synthesis)

Methodological Answer:

The compound is synthesized via palladium-catalyzed amination of 6-chloro-5-nitropyrimidin-4-amine with morpholine. Key steps include:

- Substrate Activation : Use of Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, Xantphos ligand) to facilitate C–N bond formation .

- Temperature Control : Reactions typically proceed at 80–100°C in toluene or dioxane to balance reactivity and stability of the nitro group.

- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >70% purity.

Critical Factor : Excess morpholine (2–3 eq.) and degassing solvents minimize byproducts like dechlorinated intermediates .

How can crystallographic data resolve conformational ambiguities in this compound derivatives?

Level: Advanced (Structural Analysis)

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is essential:

- Space Group Determination : Similar derivatives (e.g., N-(4-chlorophenyl) analogs) crystallize in P1 or P2₁/c groups, with intramolecular N–H⋯N hydrogen bonds (2.94–3.00 Å) stabilizing the pyrimidine core .

- Dihedral Angle Analysis : Planar deviations between pyrimidine and aryl substituents (e.g., 11–77°) indicate steric or electronic effects from morpholine/nitro groups .

- Intermolecular Interactions : Weak C–H⋯F and π–π stacking (3.7–4.0 Å centroid distances) dictate packing motifs, validated via Mercury software .

What analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Level: Basic (Characterization)

Methodological Answer:

- NMR : ¹H/¹³C NMR resolves regiochemistry. For example, the morpholine N–CH₂ signal appears as a triplet at δ 3.6–3.8 ppm, while the nitro group deshields adjacent pyrimidine carbons (δ 150–160 ppm in ¹³C) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error using Q-TOF instruments .

- Contradiction Management : Discrepancies in melting points (e.g., polymorphic forms) require DSC or PXRD to identify crystalline vs. amorphous phases .

How does the nitro group at position 5 influence the reactivity of this compound in further functionalization?

Level: Advanced (Reactivity Studies)

Methodological Answer:

The nitro group acts as both an electron-withdrawing group and a potential leaving group:

- Electrophilic Substitution : Hindered at C2/C4 due to electron deficiency; nucleophilic attacks (e.g., SNAr) occur selectively at C4 if a leaving group (e.g., Cl) is present .

- Reduction Pathways : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling access to diaminopyrimidines for drug discovery .

Mechanistic Insight : DFT calculations predict nitro group orientation impacts transition-state energy in amination reactions .

What strategies are employed to analyze bioactivity of this compound derivatives, particularly in antimicrobial or anticancer assays?

Level: Advanced (Biological Evaluation)

Methodological Answer:

- Antimicrobial Screening : Use microbroth dilution (CLSI guidelines) against S. aureus (ATCC 25923) and C. albicans (ATCC 90028). Derivatives with lipophilic substituents (e.g., CF₃) show enhanced MIC values (≤8 µg/mL) due to membrane penetration .

- Anticancer Profiling : MTT assays on MDA-MB-435 cells assess IC₅₀. Pyrimidine cores with morpholine/nitro groups exhibit microtubule disruption via tubulin polymerization inhibition .

Validation : Co-crystallization with target proteins (e.g., β-tubulin) validates binding modes observed in docking studies .

How do solvent polarity and temperature affect the crystallization of this compound, and what polymorphs are documented?

Level: Advanced (Crystallography)

Methodological Answer:

- Solvent Selection : Low-polarity solvents (e.g., chloroform/hexane) favor needle-like crystals in P1; DMSO/water mixtures yield triclinic forms .

- Thermodynamic vs. Kinetic Forms : Slow evaporation at 4°C produces thermodynamically stable polymorphs with tighter H-bond networks (R²²(16) motifs) .

- Polymorph Characterization : IR spectroscopy distinguishes H-bonding patterns (e.g., N–H stretches at 3300 vs. 3400 cm⁻¹) .

What computational tools are recommended for modeling the electronic structure of this compound, and how do they guide synthetic design?

Level: Advanced (Computational Chemistry)

Methodological Answer:

- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) optimizes geometry and predicts Fukui indices for electrophilic/nucleophilic sites .

- Molecular Docking : AutoDock Vina screens against kinase targets (e.g., EGFR), prioritizing derivatives with morpholine-enhanced hydrophobic interactions .

- SAR Development : QSAR models using MLR analysis correlate Hammett σ values of substituents with bioactivity .

How can conflicting NMR data from synthetic batches of this compound be systematically troubleshooted?

Level: Basic (Data Analysis)

Methodological Answer:

- Impurity Identification : LC-MS detects chlorinated byproducts (e.g., unreacted 6-chloro precursor) via [M+2] isotopic patterns .

- Dynamic Effects : Variable temperature ¹H NMR (e.g., 25°C vs. 60°C) resolves peak splitting caused by hindered morpholine rotation .

- Cross-Validation : Compare with DEPT-135 to distinguish CH₂ (morpholine) vs. CH (pyrimidine) signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.